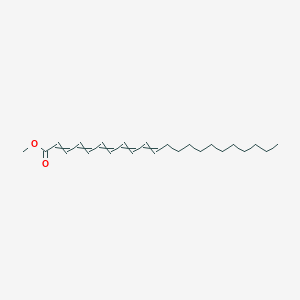

Docosapentaenoic acid methyl ester

Beschreibung

Eigenschaften

Molekularformel |

C23H36O2 |

|---|---|

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

methyl docosa-2,4,6,8,10-pentaenoate |

InChI |

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h13-22H,3-12H2,1-2H3 |

InChI-Schlüssel |

HGNQNYGDTMTXFI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC=CC=CC=CC=CC=CC(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Potential of cis-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester: A Technical Guide for Researchers

This guide provides an in-depth technical overview of cis-7,10,13,16,19-docosapentaenoic acid methyl ester (DPA n-3 methyl ester), a compound of increasing interest in the scientific community. With the CAS number 108698-02-8, this omega-3 polyunsaturated fatty acid (PUFA) methyl ester serves as a critical standard for research and is intrinsically linked to the broader biological significance of its parent fatty acid, docosapentaenoic acid (DPA). This document is designed for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, practical insights, and detailed experimental protocols to facilitate further exploration of this promising molecule.

Introduction: Beyond EPA and DHA

For decades, the research landscape of omega-3 fatty acids has been dominated by eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). However, docosapentaenoic acid (DPA), the intermediate in the metabolic pathway between EPA and DHA, is emerging as a potent bioactive molecule in its own right.[1][2] While its study has been historically limited by the availability of the pure compound, recent advancements have brought its unique physiological roles to the forefront.[1] This guide focuses on the methyl ester form of DPA, a more stable and volatile derivative essential for analytical quantification and frequently used in in vitro studies.[3]

Physicochemical Properties and Handling

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester is the methyl ester of the 22-carbon long-chain omega-3 fatty acid, characterized by five cis-double bonds.[3] Its molecular formula is C23H36O2, with a molecular weight of 344.53 g/mol .[4][5] As a methyl ester, it exhibits increased solubility in organic solvents compared to its free fatty acid form, a crucial property for its application as a standard in analytical chemistry.[3]

Table 1: Physicochemical Properties of cis-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester

| Property | Value | Source(s) |

| CAS Number | 108698-02-8 | [3][6] |

| Molecular Formula | C23H36O2 | [3][4][6] |

| Molecular Weight | 344.53 g/mol | [4][5][6] |

| Appearance | Liquid | [4] |

| Purity | ≥97% or higher is commercially available | [4][6] |

| Storage | -20°C, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4][7] | |

| Solubility | Soluble in organic solvents such as ethanol, DMF, and DMSO.[6] | |

| Synonyms | Methyl all-cis-7,10,13,16,19-docosapentaenoate, DPA methyl ester (n-3) | [3][6] |

Expert Insight: The high degree of unsaturation makes DPA methyl ester susceptible to oxidation. Therefore, proper storage under inert gas and at low temperatures is paramount to maintain its integrity for use as an analytical standard or in experimental settings.

Biological Significance and Metabolic Pathways

DPA is not merely a transitional molecule; it possesses distinct biological activities and contributes significantly to the overall effects of omega-3 fatty acids.

A Key Player in the Omega-3 Cascade

DPA is a natural elongation product of EPA and a precursor to DHA, although the conversion to DHA in many tissues appears to be limited.[1][8] A notable metabolic feature of DPA is its retro-conversion back to EPA, suggesting that DPA can act as a reservoir for this important anti-inflammatory fatty acid.[1][9]

Caption: Metabolic interconversion of Docosapentaenoic Acid (DPA).

Unique Physiological Roles

Emerging research highlights several areas where DPA exhibits potent, and sometimes superior, effects compared to EPA and DHA:

-

Anti-inflammatory and Pro-resolving Actions: DPA is a precursor to a unique profile of specialized pro-resolving mediators (SPMs), including D-series resolvins, protectins, and maresins, which actively orchestrate the resolution of inflammation.[2][10]

-

Cardiovascular Health: DPA has been shown to be more effective than EPA and DHA in inhibiting platelet aggregation in some studies, a key process in thrombosis.[1][11] It may also contribute to lowering triglyceride levels.[12]

-

Endothelial Function: DPA demonstrates a significantly greater ability to stimulate endothelial cell migration than EPA, a crucial step in wound healing and vascular repair.[1][13]

-

Neural Health: As the third most abundant PUFA in the brain after DHA and arachidonic acid, DPA is implicated in neuroprotection and cognitive function.[10]

Analytical Methodologies: Quantification of DPA Methyl Ester

Accurate quantification of DPA in biological samples is fundamental to understanding its roles in health and disease. The analysis typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC). DPA methyl ester is the indispensable standard for this purpose.

Workflow for FAME Analysis

Caption: General workflow for the analysis of fatty acids as methyl esters.

Experimental Protocol: GC-MS Analysis of Fatty Acids from Human Plasma

This protocol provides a step-by-step guide for the extraction and quantification of fatty acids, including DPA, from human plasma.

Materials:

-

Human plasma

-

Internal Standard (e.g., Heptadecanoic acid, C17:0)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester standard (CAS 108698-02-8)

-

Glass tubes with Teflon-lined screw caps

-

Nitrogen gas evaporator

-

Water bath

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

To a glass tube, add 200 µL of human plasma.

-

Add a known amount of internal standard (e.g., 10 µg of heptadecanoic acid in chloroform).

-

-

Lipid Extraction (Modified Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully aspirate the lower chloroform layer containing the lipids and transfer it to a new glass tube.

-

-

Solvent Evaporation:

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

-

-

Transesterification to FAMEs:

-

Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

-

Cap the tube tightly and heat at 100°C for 15 minutes in a water bath.[14]

-

Cool the tube to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 1 mL of deionized water to the tube.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 1500 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Transfer the dried hexane extract to a GC vial.

-

Inject 1 µL of the sample into the GC-MS system.

-

Example GC-MS Conditions:

-

Column: DB-23 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 175°C, hold for 35 minutes, then ramp at 3°C/min to 230°C and hold for 30 minutes.[15]

-

MS Detector: Operate in scan mode or selected ion monitoring (SIM) mode for targeted quantification.

-

-

-

Quantification:

-

Prepare a calibration curve using the cis-7,10,13,16,19-docosapentaenoic acid methyl ester standard.

-

Identify the DPA methyl ester peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

-

Quantify the amount of DPA in the sample by comparing its peak area to that of the internal standard and the calibration curve.

-

Applications in Research and Drug Development

The unique biological profile of DPA opens up several avenues for research and therapeutic development.

-

Inflammatory Diseases: Given its role in producing pro-resolving mediators, DPA and its derivatives are being investigated for their potential in managing chronic inflammatory conditions such as ulcerative colitis.[13][16]

-

Cardiovascular Therapeutics: The potent anti-platelet and lipid-modulating effects of DPA make it a compelling candidate for the prevention and treatment of cardiovascular diseases.[9][12]

-

Neurodegenerative Disorders: The presence and potential neuroprotective roles of DPA in the brain suggest its relevance in the context of age-related cognitive decline and neurodegenerative diseases.[1]

-

Wound Healing and Tissue Repair: The profound effect of DPA on endothelial cell migration highlights its potential in promoting tissue regeneration and wound healing.[13]

Experimental Protocols for Biological Assays

In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)

This protocol is adapted from established methods to assess the effect of DPA on endothelial cell migration.[4][17]

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Endothelial cell growth medium

-

Fetal bovine serum (FBS)

-

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester

-

Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

-

Fibronectin

-

Calcein-AM fluorescent dye

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs in endothelial cell growth medium supplemented with 10% FBS.

-

Pre-treat the cells with varying concentrations of DPA methyl ester (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.

-

-

Assay Setup:

-

Coat the underside of the polycarbonate membranes with fibronectin (10 µg/mL) to promote cell adhesion.

-

Add endothelial cell growth medium with a chemoattractant (e.g., 10% FBS) to the lower chamber of the Boyden apparatus.

-

Harvest the pre-treated HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber.

-

-

Incubation:

-

Incubate the Boyden chamber at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet) or a fluorescent dye like Calcein-AM.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol provides a framework for investigating the anti-inflammatory effects of DPA in a mouse model of ulcerative colitis.[16]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran sulfate sodium (DSS)

-

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester

-

Vehicle (e.g., corn oil)

Procedure:

-

Induction of Colitis:

-

Administer 3-5% (w/v) DSS in the drinking water for 7 consecutive days to induce acute colitis.

-

-

Treatment:

-

Divide the mice into groups: control (no DSS), DSS + vehicle, and DSS + DPA methyl ester.

-

Administer DPA methyl ester (e.g., 50 mg/kg) or vehicle daily by oral gavage, starting from the first day of DSS administration.

-

-

Monitoring and Assessment:

-

Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

-

At the end of the experiment (day 8), euthanize the mice and collect the colon.

-

Measure the colon length (colon shortening is a marker of inflammation).

-

Collect colon tissue for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.

-

Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the colon tissue by qPCR or ELISA.[16]

-

Conclusion and Future Directions

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester is an invaluable tool for advancing our understanding of the nuanced roles of omega-3 fatty acids. The parent molecule, DPA, is emerging from the shadows of EPA and DHA as a uniquely potent bioactive lipid with significant therapeutic potential. For researchers in drug discovery and development, the distinct physiological effects of DPA, particularly its potent anti-inflammatory, pro-resolving, and endothelial-modulating properties, present exciting new avenues for therapeutic intervention in a range of diseases. Future research should focus on elucidating the specific mechanisms of action of DPA-derived SPMs and conducting well-designed clinical trials to translate the promising preclinical findings into tangible human health benefits.

References

- Kaur, G., Cameron-Smith, D., Garg, M., & Sinclair, A. J. (2010). Docosapentaenoic acid (22:5n-3): a review of its biological effects.

- Garg, M. L., Blake, R. J., Wills, R. B. H., & Clayton, E. H. (2013). Postprandial metabolism of docosapentaenoic acid (DPA, 22: 5n-3) and eicosapentaenoic acid (EPA, 20:5n-3) in humans. Monash University.

- Serhan, C. N., & Petasis, N. A. (2011). Resolvins and protectins in inflammation resolution. Chemical reviews, 111(10), 5922-5943.

- CymitQuimica. (n.d.). CAS 108698-02-8: cis-7,10,13,16,19-docosapentaenoic acid methyl es.

- ProMed Eye Health. (n.d.). Omega-3 Docosapentaenoic Acid (DPA)

- HealthMatters.io. (n.d.). Docosapentaenoic (DPA) 22:5 n3 - Metabolimix+ - Lab Results explained.

- Sprecher, H., Luthria, D. L., Mohammed, B. S., & Baykousheva, S. P. (1996). Docosapentaenoic acid (22:5,n-3): metabolism and effect on prostacyclin production in endothelial cells.

- Byelashov, O. A., Sinclair, A. J., & Kaur, G. (2015). A review of the biologic and pharmacologic role of docosapentaenoic acid. F1000Research, 3, 193.

- Zheng, Z., Dai, Z., Cao, Y., Shen, Q., & Zhang, Y. (2019). Docosapentaenoic Acid (DPA, 22:5n-3) Alleviates Ulcerative Colitis via Modification of Gut Microbiota and Their Metabolism. Foods, 8(10), 464.

- DiNicolantonio, J. J., & O'Keefe, J. H. (2020). Potential and Future Therapeutic Applications of Eicosapentaenoic/Docosahexaenoic Acid and Probiotics in Chronic Low-Grade Inflammation. Journal of Clinical Medicine, 9(10), 3193.

- Drouin, G., Rioux, V., & Legrand, P. (2019). The n-3 docosapentaenoic acid (DPA)

- Sinclair, A. J., & Kaur, G. (2021). 3 Docosapentaenoic acid: the iceberg n - 3 fatty acid. Current Opinion in Clinical Nutrition and Metabolic Care, 24(2), 114-120.

- ClinicalTrials.gov. (2021). Effects of Omega-3 Docosapentaenoic Acid on Lipids and Other Risk Factors for Cardiovascular Disease (DPA). (NCT04899581).

- Byelashov, O. A., Sinclair, A. J., & Kaur, G. (2015). Dietary sources, current intakes, and nutritional role of omega-3 docosapentaenoic acid. Lipid Technology, 27(4), 79-82.

- Kanayasu-Toyoda, T., Morita, I., & Murota, S. I. (1996). Docosapentaenoic acid (22:5, n-3), an elongation metabolite of eicosapentaenoic acid (20:5, n-3), is a potent stimulator of endothelial cell migration on pretreatment in vitro.

- BenchChem. (2025). A Guide to the Inter-laboratory Comparison of 4,7,10,13,16-Docosapentaenoic Acid (DPA)

- AccuStandard. (n.d.).

- Cayman Chemical. (n.d.). Docosapentaenoic Acid methyl ester.

- SAS Publishers. (2018).

- Lee, J. H., & Lee, J. (2017). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. Journal of food and drug analysis, 25(3), 667-674.

- ChemicalBook. (2026, January 13). CIS-7,10,13,16,19-DOCOSAPENTAENOIC ACID METHYL ESTER | 108698-02-8.

- AccuStandard. (n.d.).

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.). 7,10,13,16,19-Docosapentaenoic acid, methyl ester.

- Ministry of Health and Welfare, Taiwan. (2022, May 25). Method of Test for Eicosapentaenoic Acid and Docosahexaenoic Acid in Fish Oils.

Sources

- 1. lipidmaps.org [lipidmaps.org]

- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 5. fennetic.net [fennetic.net]

- 6. Eicosapentaenoic acid and docosahexaenoic acid exert anti-inflammatory and antinociceptive effects in rodents at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. docs.nlr.gov [docs.nlr.gov]

- 10. repositorio.ufc.br [repositorio.ufc.br]

- 11. jfda-online.com [jfda-online.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Short-term docosapentaenoic acid (22 : 5n-3) supplementation increases tissue docosapentaenoic acid, DHA and EPA concentrations in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 15. vascularcell.com [vascularcell.com]

- 16. Docosapentaenoic acid (DPA, 22:5n-3) ameliorates inflammation in an ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Docosapentaenoic acid (22:5, n-3), an elongation metabolite of eicosapentaenoic acid (20:5, n-3), is a potent stimulator of endothelial cell migration on pretreatment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to all-cis-7,10,13,16,19-Docosapentaenoic Acid (DPA) Methyl Ester

This guide provides a comprehensive technical overview of all-cis-7,10,13,16,19-docosapentaenoic acid (DPA) methyl ester, an omega-3 polyunsaturated fatty acid methyl ester of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical structure, physicochemical properties, synthesis and purification protocols, detailed analytical methodologies for its characterization, and its burgeoning applications in research and therapeutic development.

Introduction: The Significance of an Omega-3 Intermediate

all-cis-7,10,13,16,19-Docosapentaenoic acid (DPA), also known as clupanodonic acid, is a 22-carbon polyunsaturated fatty acid (PUFA) with five cis double bonds.[1] It serves as a crucial metabolic intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), two of the most well-studied omega-3 fatty acids.[2] The methyl ester form of DPA is frequently utilized in research and analytical applications due to its increased volatility and stability compared to the free fatty acid, making it amenable to techniques like gas chromatography.[3]

Historically overshadowed by EPA and DHA, DPA is now emerging as a bioactive lipid with unique physiological roles.[4] Its distinct biological activities, including its potent anti-inflammatory and pro-resolving properties, are garnering significant attention in the scientific community.[2][5] This guide aims to provide the necessary technical foundation for researchers to confidently work with and explore the therapeutic potential of all-cis-7,10,13,16,19-DPA methyl ester.

Chemical Structure and Identification

The chemical structure of all-cis-7,10,13,16,19-DPA methyl ester is defined by a 22-carbon aliphatic chain with five cis-configured double bonds at the 7th, 10th, 13th, 16th, and 19th carbon atoms, and a methyl ester group at the carboxyl end.[6]

Molecular Formula: C₂₃H₃₆O₂[7]

Molecular Weight: 344.53 g/mol [7]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 108698-02-8[7] |

| Synonyms | Methyl all-cis-7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid methyl ester[6] |

| InChI | InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-[6] |

| SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC[6] |

2D Chemical Structure:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review of the biologic and pharmacologic role... | F1000Research [f1000research.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS 108698-02-8: cis-7,10,13,16,19-docosapentaenoic acid m… [cymitquimica.com]

- 7. Methyl all-cis-7,10,13,16,19-docosapentaenoate | CAS 108698-02-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Distinguishing n-3 DPA and n-6 DPA Methyl Esters in Drug Development

Executive Summary

In lipidomic profiling and drug development, the precise differentiation between n-3 Docosapentaenoic Acid (Clupanodonic Acid) and n-6 Docosapentaenoic Acid (Osbond Acid) is a critical quality attribute. While these two fatty acids are regioisomers with identical molecular weights (330.51 g/mol as free acids, 344.53 g/mol as methyl esters), they possess opposing biological functions. n-3 DPA is a potent anti-inflammatory mediator, whereas n-6 DPA is a biomarker of n-3 fatty acid deficiency and structural rigidity.

This guide provides a definitive technical framework for separating and identifying these isomers using Gas Chromatography (GC) and Mass Spectrometry (MS), emphasizing that chromatographic resolution on high-polarity phases —not standard Electron Ionization (EI) mass spectrometry—is the primary method for distinction in standard analytical workflows.

Part 1: Structural and Biosynthetic Divergence

To understand the analytical challenge, one must first understand the structural origins. Mammals lack the desaturase enzymes to interconvert n-3 and n-6 fatty acids; thus, these two DPAs arise from distinct, parallel biosynthetic tracks.

Chemical Structures

Both molecules are 22-carbon chains with 5 cis-double bonds (22:5). The difference lies solely in the position of the first double bond relative to the methyl (omega) end.

-

n-3 DPA (Clupanodonic Acid): all-cis-7,10,13,16,19-docosapentaenoic acid.

-

Origin: Elongation of EPA (20:5n-3).

-

-

n-6 DPA (Osbond Acid): all-cis-4,7,10,13,16-docosapentaenoic acid.

-

Origin: Elongation and desaturation of Arachidonic Acid (20:4n-6).

-

Biosynthetic Pathways

The following diagram illustrates the parallel enzymatic pathways. Note that n-6 DPA is the endpoint of the n-6 pathway in n-3 deficient states, whereas n-3 DPA is an intermediate to DHA.

Figure 1: Parallel biosynthetic pathways of n-3 and n-6 DPA. Note that n-6 DPA accumulation typically only occurs when n-3 substrates are scarce.

Part 2: Analytical Characterization (The Core)[1]

In drug development, these lipids are analyzed as Fatty Acid Methyl Esters (FAMEs) to increase volatility.[1] The critical technical challenge is that their mass spectra are nearly identical under standard conditions.

The "Polarity Rule" for Chromatographic Separation

The most robust method for distinguishing these isomers is Gas Chromatography (GC) using a high-polarity capillary column.

-

Stationary Phase: Biscyanopropyl polysiloxane (e.g., HP-88, SP-2560, CP-Sil 88, DB-23).

-

Mechanism: These phases interact strongly with the pi-electrons of the double bonds.

-

Elution Order: On high-polarity columns, the n-6 isomer elutes BEFORE the n-3 isomer .

-

Why? The n-3 double bond system is closer to the methyl end, which in these specific phases generally results in slightly stronger retention (higher Equivalent Chain Length, ECL).

-

Table 1: Retention Behavior on High-Polarity Columns (e.g., SP-2560, 100m)

| Parameter | n-6 DPA (Osbond Acid) Methyl Ester | n-3 DPA (Clupanodonic Acid) Methyl Ester |

| Elution Order | Elutes First | Elutes Second |

| ECL (Approx.) | 22.40 - 22.50 | 22.60 - 22.70 |

| Separation Factor | Critical Pair: Often co-elutes with 22:4n-6 on non-polar columns. | Critical Pair: Often co-elutes with 24:1 isomers on non-polar columns. |

| Resolution Req. | Requires >60m column or optimized temperature ramp. | Requires >60m column or optimized temperature ramp. |

Mass Spectrometry: The Trap and The Solution

Standard Electron Ionization (EI, 70 eV) produces a molecular ion (

-

Standard EI-MS: NOT recommended for de novo identification without a retention time standard.

-

Advanced Solution (CACI-MS): If absolute structural confirmation is required without standards, Covalent Adduct Chemical Ionization (CACI-MS/MS) using acetonitrile as a reagent gas is the gold standard.

Table 2: Mass Spectrometry Diagnostic Ions

| Ionization Method | n-6 DPA (Osbond) | n-3 DPA (Clupanodonic) | Notes |

| Standard EI (70eV) | m/z 344 ( | m/z 344 ( | Indistinguishable in most libraries. |

| CACI-MS/MS | m/z 190 | m/z 148 | Acetonitrile adducts localize the double bond position. |

Part 3: Experimental Protocols

Sample Preparation: FAME Synthesis

Use acid-catalyzed methylation to prevent isomerization of the 5 double bonds.

-

Sample: 10-50 mg lipid extract (e.g., plasma, tissue, oil).

-

Reagent: 2 mL 14% Boron Trifluoride (BF3) in Methanol .

-

Reaction: Heat at 100°C for 10 minutes (sealed vial). Warning: Overheating degrades PUFAs.

-

Extraction: Add 1 mL Hexane + 1 mL Water. Vortex. Centrifuge.

-

Collection: Collect the top (Hexane) layer containing FAMEs. Dry over anhydrous

.

GC-FID/MS Separation Protocol

This protocol is designed to separate the "Critical Pair" (n-6 DPA and n-3 DPA) using a high-polarity column.

-

Column: Agilent HP-88 or Restek Rt-2560 (100 m

0.25 mm -

Carrier Gas: Hydrogen (40 cm/sec) or Helium (25 cm/sec).

-

Injection: 1

L, Split 10:1 (to avoid column overload). -

Temperature Program:

-

Start at 140°C, hold 5 min.

-

Ramp 4°C/min to 240°C.

-

Hold at 240°C for 15-20 min.

-

Note: The n-6 DPA and n-3 DPA will elute in the 220°C-240°C region.

-

Analytical Workflow Diagram

Figure 2: Decision tree for the identification of DPA isomers. Routine analysis relies on retention time mapping against standards.

Part 4: Biological Significance in Drug Development

Understanding the ratio of these two isomers is a powerful tool in clinical trials.

-

n-3 DPA (Clupanodonic):

-

Pro-Resolving: Acts as a precursor to specialized pro-resolving mediators (SPMs) like Resolvin D5 (

). -

Cardioprotective: Associated with reduced platelet aggregation.

-

-

n-6 DPA (Osbond):

-

Deficiency Marker: The body synthesizes Osbond acid to maintain membrane unsaturation when DHA is unavailable.

-

Osbond/DHA Ratio: A high ratio indicates severe functional n-3 deficiency in the brain/retina.

-

References

-

Agilent Technologies. (2023). Analysis of Fatty Acid Methyl Esters (FAMEs) using Agilent Select FAME GC Columns. Application Note. [Link]

-

Restek Corporation. (2022). Food Industry FAME Mix (37 components) - Chromatogram and Elution Order. [Link]

-

Kaur, G., et al. (2011).[2] "Docosapentaenoic acid (22:5n-3): a review of its biological effects." Progress in Lipid Research, 50(1), 28-34.[2] [Link]

-

Brenna, J. T. (2006). "Structural characterization of fatty acid methyl esters by covalent adduct chemical ionization (CACI) tandem mass spectrometry." Nature Protocols, 1, 232–240. [Link]

-

Shimadzu Corporation. (2020). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Application News C146. [Link]

Sources

An In-depth Technical Guide to the Solubility of Docosapentaenoic Acid Methyl Ester in Organic Solvents

Abstract

Docosapentaenoic acid (DPA) methyl ester is a long-chain polyunsaturated fatty acid methyl ester (FAME) of significant interest in nutritional science, lipidomics, and pharmaceutical development. As with any lipid-based compound, understanding its solubility characteristics in various organic solvents is a critical prerequisite for its accurate handling, formulation, and analysis. This guide provides a comprehensive overview of the solubility of DPA methyl ester, grounded in fundamental chemical principles and supported by available quantitative data. We will explore the structural factors governing its solubility, present a table of known solubility data in common laboratory solvents, and detail a robust, self-validating experimental protocol for determining solubility. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of DPA methyl ester's behavior in solution.

Introduction to Docosapentaenoic Acid Methyl Ester (DPA-ME)

Chemical Identity and Structure

Docosapentaenoic acid methyl ester is the methyl ester derivative of DPA. Esterification of the carboxylic acid group significantly reduces the molecule's polarity, making it more lipid-soluble (lipophilic) compared to its free acid form[1]. This modification is crucial for applications such as gas chromatography analysis and for improving formulation characteristics.

The core structure consists of a 22-carbon chain with five cis-configured double bonds and a methyl ester group.[1]

Key Isomeric Forms

It is critical for researchers to distinguish between the two primary isomers of DPA, as their biological roles and origins differ:

-

n-3 DPA (Clupanodonic Acid) Methyl Ester: The omega-3 isomer, formally named all-cis-7,10,13,16,19-docosapentaenoic acid methyl ester (CAS No: 108698-02-8).[1][3] This isomer is commonly found in marine oils and is an intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

-

n-6 DPA (Osbond Acid) Methyl Ester: The omega-6 isomer, formally named all-cis-4,7,10,13,16-docosapentaenoic acid methyl ester (CAS No: 31930-67-3).[5] This isomer is formed through the elongation of arachidonic acid (an omega-6 fatty acid).[5]

While their physical properties are very similar, this guide will primarily focus on the more commonly studied n-3 DPA methyl ester , with solubility data for both isomers presented for comparative purposes.

Significance in Research and Development

The solubility of DPA-ME is a pivotal parameter in various scientific contexts:

-

Analytical Chemistry: Proper solvent selection is essential for creating accurate calibration standards for chromatographic techniques like GC-MS and LC-MS.[3][6]

-

Formulation Science: In drug development, DPA-ME might be used as an active ingredient or an excipient in lipid-based formulations. Knowledge of its solubility is key to developing stable and bioavailable delivery systems.

-

In Vitro Assays: Biological experiments often require dissolving DPA-ME in a stock solvent that is miscible with aqueous cell culture media, demanding a careful balance between solubility and solvent toxicity.

Fundamental Principles of DPA-ME Solubility

The "Like Dissolves Like" Paradigm

The solubility of any solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a reliable heuristic.

-

DPA-ME Structure: DPA-ME is an amphipathic molecule, but it is predominantly nonpolar. It features a long, nonpolar hydrocarbon tail and a weakly polar methyl ester head group.

-

Solvent Interaction: Consequently, DPA-ME dissolves readily in nonpolar or weakly polar organic solvents that can engage in van der Waals interactions with its hydrocarbon chain. It exhibits poor solubility in highly polar solvents like water, where the strong hydrogen bonding network of water molecules resists disruption by the nonpolar lipid.[7] A solvent's dielectric constant is a good indicator of its polarity; solvents with a low dielectric constant are generally better suited for dissolving non-polar compounds like FAMEs.[8]

Caption: Interaction of DPA-ME with different solvent types.

Factors Influencing Solubility

-

Solvent Polarity: As discussed, this is the primary determinant. Solvents like hexane, chloroform, and diethyl ether are excellent for dissolving lipids. Alcohols like ethanol offer a balance, with a nonpolar alkyl chain and a polar hydroxyl group, making them effective solvents.[3][5]

-

Chain Length and Unsaturation: The long C22 chain contributes to its high lipophilicity. The five cis double bonds introduce kinks in the chain, disrupting crystal lattice formation and generally leading to a liquid state at room temperature and better solubility compared to its saturated counterpart, methyl behenate.

-

Temperature: The solubility of lipids in organic solvents generally increases with temperature. For some applications, gentle warming can significantly improve the dissolution rate and concentration. However, care must be taken with polyunsaturated fatty acids like DPA-ME, as excessive heat can lead to oxidation.

-

Presence of Water: Even small amounts of water can reduce the solubility of nonpolar lipids in some organic solvents, such as methanol.[9] This is a critical consideration in processes like biodiesel production and analysis.[9]

Quantitative Solubility Data of DPA-ME

The following table summarizes publicly available quantitative solubility data for both n-3 and n-6 isomers of DPA-ME. This data is primarily derived from product information sheets from chemical suppliers and serves as an excellent starting point for solvent selection.

| Solvent | Isomer | CAS Number | Solubility (at approx. 25°C) | Source |

| Ethanol | n-3 DPA-ME | 108698-02-8 | Miscible (Supplied as 50 mg/mL solution) | [3] |

| n-6 DPA-ME | 31930-67-3 | Miscible (Supplied as 10 mg/mL solution) | [5] | |

| Dimethylformamide (DMF) | n-3 DPA-ME | 108698-02-8 | > 100 mg/mL | [3][6] |

| n-6 DPA-ME | 31930-67-3 | > 100 mg/mL | [5] | |

| Dimethyl Sulfoxide (DMSO) | n-3 DPA-ME | 108698-02-8 | > 100 mg/mL | [3][6] |

| n-6 DPA-ME | 31930-67-3 | > 100 mg/mL | [5] | |

| 0.1 M Na₂CO₃ (aq) | n-3 DPA-ME | 108698-02-8 | ~ 1 mg/mL | [3][6] |

| n-6 DPA-ME | 31930-67-3 | ~ 1 mg/mL | [5] |

Discussion of Data: The data clearly demonstrates that DPA-ME is highly soluble in common polar aprotic solvents (DMSO, DMF) and is miscible with ethanol. Its solubility in aqueous basic solution is very low, as expected for a nonpolar ester. The term "miscible" implies that the solute and solvent will mix in all proportions without separating into phases.

Experimental Determination of Solubility: A Self-Validating Protocol

For solvents where quantitative data is unavailable or for applications requiring high precision, experimental determination is necessary. The isothermal shake-flask method is a gold-standard, reliable technique.[10]

Rationale and Self-Validation

This protocol is inherently self-validating because it is an equilibrium-based method. By ensuring an excess of the solid (or liquid) phase, the solvent becomes saturated, and the measured concentration of the supernatant represents the true thermodynamic solubility under the specified conditions (temperature, pressure). The use of a precise analytical method like HPLC or GC for quantification provides accuracy.

Step-by-Step Protocol: Isothermal Shake-Flask Method

Materials and Reagents:

-

Docosapentaenoic Acid Methyl Ester (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV/CAD, GC-FID)

Caption: Workflow for the Isothermal Shake-Flask Solubility Protocol.

Causality and Critical Parameters

-

Why excess solute? Adding DPA-ME until a visible excess remains ensures that the solution is fully saturated. Without this, the measured concentration would be below the true solubility limit.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is the most critical parameter for reproducibility. A deviation of even a few degrees can significantly alter the result.

-

Why 24-48 hours for equilibration? Reaching thermodynamic equilibrium is not instantaneous. A sufficient agitation period ensures that the maximum amount of solute has dissolved. For viscous solvents or highly crystalline solutes, longer times may be necessary. Preliminary time-course experiments are recommended to validate the equilibration period.

-

Why careful sampling? It is imperative that no undissolved DPA-ME is transferred during sampling of the supernatant. Centrifugation followed by careful pipetting from the top layer is effective. Syringe filtration adds a further layer of security.

Conclusion

Docosapentaenoic acid methyl ester is a predominantly nonpolar lipid that exhibits high solubility in a range of common organic solvents, including ethanol, DMSO, and DMF. Its solubility is governed by its long hydrocarbon chain and is poor in aqueous media. For practical laboratory work, the quantitative data presented in this guide provides a solid foundation for solvent selection. When precise solubility values are required in novel solvent systems, the isothermal shake-flask method offers a robust and reliable protocol. A thorough understanding of these solubility characteristics is fundamental to advancing research and development in all fields where this important fatty acid is utilized.

References

-

Solubility Test of Lipid. University of Technology, Iraq. [Link]

-

PubChem. 7,10,13,16,19-Docosapentaenoic acid, methyl ester. National Center for Biotechnology Information. [Link]

-

CONCAWE. The Natural Attenuation of Fatty Acid Methyl Esters (FAME) in Soil and Groundwater. [Link]

-

Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]

-

Prezi. Lipids Experiment. [Link]

-

ResearchGate. How to measure solubility of drug in lipids?. [Link]

-

Mahmud, S. D. K. (2021). ANIMAL AND VEGETABLE LIPID SOLUTION TEST IN IDENTIFYING FATTY ACID HYDROLYSIS REACTIONS. Jurnal Ilmiah dr Aloei Saboe (JIAS). [Link]

Sources

- 1. CAS 108698-02-8: cis-7,10,13,16,19-docosapentaenoic acid m… [cymitquimica.com]

- 2. 7,10,13,16,19-Docosapentaenoic acid, methyl ester | C23H36O2 | CID 5352980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. larodan.com [larodan.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 8. iunajaf.edu.iq [iunajaf.edu.iq]

- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biosynthetic Precursors and Derivatization of n-3 DPA Methyl Ester: A Technical Guide

This guide is structured as a high-level technical whitepaper designed for researchers in lipidomics and drug discovery. It prioritizes mechanistic depth, experimental validation, and the precise distinction between biological synthesis and chemical derivatization.

Executive Summary

n-3 Docosapentaenoic Acid Methyl Ester (n-3 DPA ME) is the methylated derivative of all-cis-7,10,13,16,19-docosapentaenoic acid (Clupanodonic acid). While the free fatty acid (n-3 DPA) is a critical intermediate in vertebrate omega-3 metabolism and a potent precursor to Specialized Pro-resolving Mediators (SPMs), the methyl ester form is primarily an analytical standard or a synthetic intermediate used to enhance lipophilicity during drug development assays.

This guide deconstructs the biosynthetic origins of the parent lipid (n-3 DPA) and details the chemical derivatization required to generate the methyl ester, providing a complete roadmap from metabolic precursor to purified ester.

Part 1: The Biosynthetic Core (Parent Lipid Synthesis)

The biosynthesis of the n-3 DPA moiety occurs via two distinct biological architectures: the Aerobic Desaturase/Elongase Pathway (vertebrates/algae) and the Anaerobic Polyketide Synthase (PKS) Pathway (marine protists).

The Aerobic Elongase-Desaturase Pathway (Eukaryotic)

In mammals and many microalgae, n-3 DPA is not synthesized de novo but is formed via the elongation of Eicosapentaenoic Acid (EPA).

-

Immediate Precursor: Eicosapentaenoic Acid (EPA, 20:5n-3).[1][2][3]

-

Enzymatic Catalyst: ELOVL2 and ELOVL5 (Elongation of Very Long Chain Fatty Acids protein 2/5).

-

Mechanism: Condensation of Malonyl-CoA with EPA-CoA.

Critical Regulatory Point:

Unlike the conversion of DPA to DHA (which requires complex translocation to peroxisomes for

The Anaerobic PKS Pathway (Thraustochytrids)

Marine protists (e.g., Schizochytrium, Aurantiochytrium) utilize a high-efficiency "PKS-like" synthase (PUFA synthase) that bypasses aerobic desaturation.

-

Precursors: Acetyl-CoA (Primer) + Malonyl-CoA (Extender).

-

Mechanism: Iterative cycles of condensation (KS), ketoreduction (KR), dehydration (DH), and enoyl reduction (ER).[4][5]

-

Significance: This pathway produces n-3 DPA with high stereospecificity and without the accumulation of odd-chain or n-6 byproducts common in yeast engineering.

Retro-Conversion (The "Reverse" Pathway)

In drug development contexts involving DHA supplementation, n-3 DPA is generated via retro-conversion .

-

Location: Peroxisomes.[7]

-

Mechanism: One cycle of

-oxidation removes two carbons from the carboxyl end of DHA to yield n-3 DPA.

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the dual origins of n-3 DPA (Elongation vs. Retro-conversion) and its downstream fate.

Figure 1: The central role of n-3 DPA as both an elongation product of EPA and a retro-conversion product of DHA.[7][8]

Part 3: Chemical Synthesis of the Methyl Ester

Biologically, n-3 DPA exists as a phospholipid acyl chain, a triacylglycerol ester, or a free fatty acid. The Methyl Ester (n-3 DPA ME) is rarely a direct biological product. It is synthesized chemically for two primary reasons:

-

Gas Chromatography (GC) Analysis: To increase volatility.

-

Drug Formulation: To enhance stability and bioavailability (similar to Icosapent Ethyl).

Protocol: Acid-Catalyzed Transesterification

This is the industry-standard method for converting biosynthetic n-3 DPA (from fish oil or algal biomass) into n-3 DPA Methyl Ester.

Reagents:

-

Boron Trifluoride in Methanol (

, 14% w/v). -

Hexane (HPLC Grade).

-

Internal Standard (e.g., C23:0 Methyl Ester).

Workflow:

-

Extraction: Extract total lipids from tissue/cells using the Folch method (Chloroform:Methanol 2:1).

-

Solubilization: Dissolve lipid extract (up to 20 mg) in 1 mL Hexane.

-

Derivatization: Add 1 mL

. Cap tightly under nitrogen atmosphere (crucial to prevent oxidation of the 5 double bonds). -

Reaction: Heat at 100°C for 60 minutes.

-

Note:

is preferred over alkaline catalysts (KOH/MeOH) because it methylates both free fatty acids and esterified lipids (TAGs/PLs) simultaneously.

-

-

Extraction of FAMEs: Cool, add 1 mL

and 1 mL Hexane. Vortex. Centrifuge. -

Recovery: The upper hexane layer contains the n-3 DPA Methyl Ester .

Quantitative Data: Conversion Efficiency

| Precursor Form | Method | Catalyst | Yield of n-3 DPA ME | Risk of Isomerization |

| Free Fatty Acid | Acid Methylation | >98% | Low | |

| Triacylglycerol | Base Transesterification | >99% | Very Low | |

| Total Lipid Extract | Lewis Acid | 95-99% | Moderate (if overheated) |

Part 4: Applications in Drug Development

Precursor to Specialized Pro-resolving Mediators (SPMs)

n-3 DPA is the unique substrate for a specific class of SPMs known as n-3 DPA Resolvins (

-

Mechanism: Lipoxygenase (15-LOX) acts on n-3 DPA to form 17-HpDPA, which is further processed into bioactive mediators.[10]

-

Significance: These mediators show distinct potency in regulating neutrophil recruitment compared to DHA-derived resolvins.

Bioavailability Enhancement

While Ethyl Esters (EE) are the standard for omega-3 drugs (e.g., Vascepa), Methyl Esters are investigated for:

-

Crossing the Blood-Brain Barrier: Higher lipophilicity may facilitate transport.

-

Metabolic Stability: Resistance to gastric lipases compared to TAGs.

Pathway Diagram: From Precursor to SPM

Figure 2: Biosynthesis of bioactive mediators from the n-3 DPA precursor.

References

-

Dalli, J., et al. (2013). "Elucidation of n-3 DPA-derived resolvins and protectins: structural determination and pro-resolving actions."[11] Scientific Reports. Available at: [Link]

-

Ghasemi Fard, S., et al. (2021). "n-3 Docosapentaenoic acid: the iceberg n-3 fatty acid." Progress in Lipid Research. Available at: [Link]

-

Metz, J.G., et al. (2001). "Production of polyunsaturated fatty acids by polyketide synthases in both prokaryotes and eukaryotes." Science. Available at: [Link]

-

Park, H.G., et al. (2016). "Retroconversion of Docosahexaenoic Acid (22:6n-3) to Eicosapentaenoic Acid (20:5n-3) Dominates Over Elongation." Lipids.[5][9][10][12][13][14][15][16][17] Available at: [Link]

-

Gregory, M.K., et al. (2011). "Elongase reactions as control points in long-chain polyunsaturated fatty acid synthesis." PLoS ONE. Available at: [Link]

Sources

- 1. Peroxisomal retroconversion of docosahexaenoic acid (22:6(n-3)) to eicosapentaenoic acid (20:5(n-3)) studied in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PUFA synthase-independent DHA synthesis pathway in Parietichytrium sp. and its modification to produce EPA and n-3DPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 4. Genome Sequencing and Analysis of Thraustochytriidae sp. SZU445 Provides Novel Insights into the Polyunsaturated Fatty Acid Biosynthesis Pathway | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Retroconversion is a minor contributor to increases in eicosapentaenoic acid following docosahexaenoic acid feeding as determined by compound specific isotope analysis in rat liver [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Reconstitution of EPA and DHA biosynthesis in Arabidopsis: Iterative metabolic engineering for the synthesis of n−3 LC-PUFAs in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. microbiologyjournal.org [microbiologyjournal.org]

Methodological & Application

Application Note: High-Resolution GC-MS Analysis of Docosapentaenoic Acid (DPA) Methyl Ester

Abstract

This protocol details the extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS) analysis of Docosapentaenoic Acid (DPA) isomers: Clupanodonic acid (22:5n-3) and Osbond acid (22:5n-6) . While often overshadowed by EPA and DHA, DPA isomers are critical bioactive lipid mediators with distinct physiological roles. Differentiating the n-3 and n-6 isomers is analytically challenging due to their identical molecular weight (330.5 Da as free acid, 344.5 Da as methyl ester) and similar fragmentation patterns. This guide utilizes a high-polarity biscyanopropyl stationary phase (e.g., SP-2560 or HP-88) to achieve baseline chromatographic resolution, validated by equivalent chain length (ECL) logic, rather than relying solely on mass spectral differentiation.

Introduction & Scientific Rationale

The Isomer Challenge

Docosapentaenoic acid exists primarily as two isomers in biological systems:

-

DPA n-3 (all-cis-7,10,13,16,19-22:5): An intermediate between EPA and DHA.

-

DPA n-6 (all-cis-4,7,10,13,16-22:5): The end-product of the n-6 pathway (from Arachidonic Acid) in the absence of sufficient n-3 fatty acids.

Why GC-MS? While LC-MS/MS is gaining traction, GC-MS of Fatty Acid Methyl Esters (FAMEs) remains the gold standard for structural elucidation and isomer separation. However, standard non-polar columns (e.g., DB-5, DB-1) cannot sufficiently resolve 22:5n-3 from 22:5n-6 or co-eluting 22:6n-3 (DHA). This protocol employs a 100-meter high-polarity column to exploit dipole-induced dipole interactions, separating isomers based on the position of their double bonds relative to the ester group.

Materials & Reagents

Standards

-

Primary Standards:

-

Docosapentaenoic Acid Methyl Ester (22:5n-3), >99% purity (e.g., Nu-Chek Prep U-101-M).

-

Docosapentaenoic Acid Methyl Ester (22:5n-6), >99% purity (e.g., Nu-Chek Prep U-102-M).

-

-

Internal Standard (IS):

-

Tricosanoic Acid Methyl Ester (23:0) or Nonadecanoic Acid Methyl Ester (19:0). Note: C23:0 is preferred as it elutes in the same region as PUFAs but does not overlap with DPA isomers on polar columns.

-

Solvents & Reagents[1][2]

-

Derivatization Reagents:

-

0.5 N Methanolic KOH (for saponification).

-

14% Boron Trifluoride (

) in Methanol (for methylation).[1] Warning: Fresh reagent is critical; old

-

-

Extraction Solvents: Isooctane (2,2,4-Trimethylpentane) or Hexane (HPLC Grade).

-

Antioxidant: 2,6-Di-tert-butyl-4-methylphenol (BHT), 50 mg/L in methanol.

Experimental Workflow: Derivatization & Extraction

This "One-Pot" method ensures total fatty acid recovery (from TAGs, PLs, and Cholesterol Esters) while minimizing oxidation.

Step-by-Step Protocol

-

Sample Solubilization:

-

Add 10-50 mg of sample (oil, tissue homogenate, or plasma) to a screw-cap glass tube.

-

Add 100 µL of Internal Standard solution (1 mg/mL C23:0).

-

-

Alkaline Saponification:

-

Acid Catalyzed Methylation:

-

Cool tube to room temperature.

-

Add 2.0 mL 14%

-Methanol . -

Flush with

, cap, and heat at 100°C for 30 minutes . -

Mechanism:[1] Converts FFAs into FAMEs. Acid catalysis is required to methylate any remaining free acids and is gentler on PUFAs than prolonged alkaline conditions.

-

-

Extraction:

-

Cool to 30-40°C.

-

Add 1 mL Isooctane .

-

Add 5 mL Saturated NaCl solution .

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 2000 x g for 3 minutes to separate phases.

-

-

Recovery:

-

Transfer the top organic layer (Isooctane containing FAMEs) to a GC vial containing anhydrous sodium sulfate (

) to remove residual water.

-

Workflow Diagram

Figure 1: Workflow for the derivatization and analysis of DPA isomers. Green nodes indicate extraction steps; Red nodes indicate instrumental analysis.

Instrumental Method (GC-MS)[2][6][7][8][9]

Gas Chromatography Parameters

The choice of column is the single most critical factor. A biscyanopropyl polysiloxane phase (e.g., SP-2560, HP-88, CP-Sil 88) is required.

| Parameter | Setting | Rationale |

| Column | SP-2560 or HP-88 (100 m × 0.25 mm × 0.20 µm) | 100m length provides theoretical plates needed to separate C22 isomers. |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Consistent linear velocity ensures stable retention times for ECL calculation. |

| Inlet | Split Mode (10:1 to 50:1) @ 250°C | Prevents column overload; high split ensures sharp peaks for volatile FAMEs. |

| Oven Program | Initial: 140°C (Hold 5 min)Ramp 1: 4°C/min to 240°CHold: 240°C for 15-20 min | Slow ramp allows interaction with the polar phase. DPA isomers elute late (220-240°C range). |

| Transfer Line | 250°C | Prevents condensation of high-boiling C22 FAMEs. |

Mass Spectrometry Parameters (EI)

Electron Ionization (EI) at 70 eV is standard. Note that molecular ions for PUFAs are weak.

| Parameter | Setting | Notes |

| Source Temp | 230°C | High enough to prevent fouling, low enough to minimize thermal degradation. |

| Quad Temp | 150°C | Standard operating temperature. |

| Scan Range | Captures low mass hydrocarbon fragments and the molecular ion region. | |

| Solvent Delay | 4.0 - 5.0 min | Protects filament from solvent peak. |

Data Analysis & Interpretation

Chromatographic Separation (Elution Order)

On highly polar biscyanopropyl columns, the elution order is generally determined by chain length first, followed by the degree of unsaturation. However, for isomers of the same chain length and unsaturation, the position of the double bonds dictates retention.

Critical Elution Order on SP-2560/HP-88:

-

DPA n-6 (22:5n-6) - Elutes First

-

DPA n-3 (22:5n-3) - Elutes Second

-

DHA (22:6n-3) - Elutes Third (usually)

Note: On non-polar columns (DB-5), these often co-elute or reverse order relative to other PUFAs.

Mass Spectral Identification

The EI mass spectra of DPA isomers are extremely similar. Identification must rely on the retention time (RT) relative to standards.

-

Molecular Ion (

): -

Base Peak: Often

79 or -

Diagnostic Ions:

-

79 (

-

91 (

- 105, 119, 133: Homologous series of hydrocarbon fragments.

- 150, 164: Fragments often associated with the ester end.

-

79 (

Quantification Strategy: Use Selected Ion Monitoring (SIM) for higher sensitivity if needed, targeting:

-

Target Ion:

79 (High abundance, non-specific). -

Qualifier Ions:

67, 91, 344 (if visible). -

Quantification: Calculate Area Ratio of DPA peak to Internal Standard (C23:0) peak.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Loss of PUFA Peaks | Oxidation during prep | Ensure |

| Tailing Peaks | Active sites in liner/column | Change liner (use deactivated wool). Trim 0.5m from column inlet. |

| Co-elution of n-3/n-6 | Column degradation or wrong phase | Verify column is biscyanopropyl (not PEG/Wax). Check resolution with standard mix. |

| Ghost Peaks | Contaminated injector | Perform solvent blanks. Bake out column at 250°C for 30 min. |

References

-

AOAC Official Method 996.06. (2000). Fat (Total, Saturated, and Unsaturated) in Foods.[4] Association of Official Analytical Communities.

-

AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC Method. American Oil Chemists' Society.[5]

-

Restek Corporation. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Application Note.

-

Agilent Technologies. Analysis of Omega 3 and Omega 6 FAMEs in Fish Oil and Animal Fat Using an Agilent J&W DB-FATWAX Ultra Inert GC Column. Application Note 5991-8763EN.

-

Sigma-Aldrich (Merck). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column.

-

Christie, W. W. (1989). Gas Chromatography and Lipids: A Practical Guide. The Oily Press.

Sources

Application Note: Standard Preparation of DPA Methyl Ester for FAME Analysis

Introduction: The Significance of Docosapentaenoic Acid (DPA) and FAME Analysis

Docosapentaenoic acid (DPA, 22:5) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that serves as a key intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Its distinct biological activities are a subject of growing research interest. Accurate quantification of DPA in various biological and commercial samples is crucial for nutritional science, clinical diagnostics, and drug development.

Gas chromatography (GC) is the gold standard for fatty acid analysis. However, the inherent properties of free fatty acids, such as their high polarity and low volatility, present analytical challenges, often leading to poor chromatographic peak shape and inaccurate quantification.[1][2] To overcome these issues, fatty acids are chemically derivatized into their corresponding fatty acid methyl esters (FAMEs). This process increases their volatility and thermal stability, making them amenable to GC analysis.[3][4][5] This application note provides a comprehensive, field-proven protocol for the preparation of a high-purity DPA methyl ester standard, a critical component for accurate calibration and quantification in FAME analysis.

The Chemistry of FAME Preparation: A Tale of Two Reactions

The conversion of fatty acids into FAMEs is typically achieved through two primary chemical reactions: esterification and transesterification .

-

Esterification is the reaction of a free fatty acid (FFA) with an alcohol (in this case, methanol) in the presence of an acid catalyst to form a methyl ester and water.[6] This is the primary method when starting with a purified free fatty acid like DPA.

-

Transesterification involves the transformation of an ester (like a triglyceride or phospholipid) into another ester (the methyl ester). This is achieved by reacting the lipid with an alcohol in the presence of a catalyst, which can be acidic or basic.[7] This method is used when DPA is part of a complex lipid mixture, such as in fish oils or tissue extracts.[8][9]

Catalyst Selection: Acid vs. Base

The choice between an acid or base catalyst is a critical decision point in FAME preparation.

-

Acid catalysts , such as boron trifluoride (BF₃)-methanol, methanolic HCl, or sulfuric acid in methanol, are versatile as they can catalyze both esterification of FFAs and transesterification of complex lipids.[10] They are generally slower than base catalysts but are essential when the sample contains a significant amount of free fatty acids, as base catalysts will react with FFAs to form soaps, complicating the purification process.[6][11]

-

Base catalysts , like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol, are much faster for transesterification.[11] However, they are not suitable for samples with high free fatty acid content due to soap formation.[1]

For the preparation of a DPA methyl ester standard from purified DPA, an acid-catalyzed esterification is the method of choice to ensure complete conversion.

Core Protocol: Preparation of DPA Methyl Ester Standard

This protocol details the acid-catalyzed esterification of high-purity DPA.

Reagents and Materials

| Reagent/Material | Grade/Specification | Notes |

| Docosapentaenoic Acid (DPA) | ≥98% purity | Store at -20°C under inert gas. |

| Boron Trifluoride-Methanol (BF₃-Methanol) | 12-14% (w/w) | Highly corrosive and moisture-sensitive. |

| Hexane | HPLC Grade | |

| Anhydrous Sodium Sulfate | ACS Grade | |

| Deionized Water | Type I | |

| Micro-reaction vials (5-10 mL) with PTFE-lined caps | ||

| Heating block or water bath | Capable of maintaining 60°C. |

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 1-10 mg of high-purity DPA into a clean, dry micro-reaction vial.[12]

-

Esterification Reaction:

-

Under a fume hood, add 2 mL of BF₃-methanol solution to the vial.[2]

-

Securely cap the vial and mix gently by vortexing.

-

Heat the reaction mixture at 60°C for 10 minutes.[12] The catalyst protonates an oxygen atom of the carboxyl group, making the acid more reactive for the nucleophilic attack by methanol.[2]

-

-

Extraction of DPA Methyl Ester:

-

Phase Separation and Drying:

-

Allow the layers to separate. The upper, organic layer contains the DPA methyl ester.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[12]

-

-

Final Product: The resulting hexane solution contains the purified DPA methyl ester, ready for dilution and use as a standard for FAME analysis.

Workflow Visualization

Caption: Workflow for DPA methyl ester standard preparation.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key factors:

-

Purity of Starting Material: The use of high-purity DPA (≥98%) is paramount. The final standard's purity is directly dependent on the starting material.

-

Complete Reaction: The use of a potent acid catalyst (BF₃-methanol) and heat drives the esterification reaction to completion, minimizing the presence of unreacted free fatty acids.

-

Efficient Extraction: The liquid-liquid extraction with hexane effectively isolates the non-polar DPA methyl ester from the polar reaction components (water, methanol, catalyst).

-

Internal Standards: For quantitative applications, the inclusion of an internal standard, such as a fatty acid with an odd number of carbons (e.g., C17:0 or C19:0) or a deuterated standard, during the preparation of calibration curves is highly recommended.[13][14] This corrects for variations in injection volume and instrument response.

Application in FAME Analysis by GC-FID

The prepared DPA methyl ester standard is used to create a calibration curve for the quantification of DPA in unknown samples.

GC-FID Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Highly polar capillary column (e.g., ZB-FAME, Rt-2560) | Provides necessary selectivity for resolving cis and trans isomers and other closely eluting FAMEs.[5][15] |

| Injector Temperature | 240-260°C | Ensures rapid volatilization of the FAMEs. |

| Detector (FID) Temperature | 260-285°C | Prevents condensation of the eluting compounds. |

| Carrier Gas | Helium or Hydrogen | Constant flow rate (e.g., 1.2 mL/min). |

| Oven Program | Temperature gradient (e.g., 100°C to 240°C) | Optimizes separation of a wide range of FAMEs with varying chain lengths and degrees of unsaturation.[15] |

Experimental Workflow for Sample Analysis

Caption: General workflow for FAME analysis of DPA in samples.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of DPA methyl ester, a crucial analytical standard for accurate FAME analysis. By understanding the underlying chemical principles and adhering to the outlined steps, researchers, scientists, and drug development professionals can confidently generate high-quality standards for their quantitative studies, ensuring the integrity and reliability of their data.

References

-

Determination of 37 FAMEs Including Omega-3 and -6 Fatty Acids by GC-FID in Under 12 Minutes. (n.d.). Phenomenex. Retrieved from [Link]

-

Serhan, C. N., Dalli, J., & Colas, R. A. (2021). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. Marine drugs, 19(7), 374. Retrieved from [Link]

-

High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020, October 19). Restek. Retrieved from [Link]

-

Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. (2007, October 15). University of Alaska Anchorage. Retrieved from [Link]

-

Cert, A., Moreda, W., & Pérez-Camino, M. C. (2000). Methods of preparation of fatty acid methyl esters (FAME). Statistical assessment of the precision characteristics from a collaborative trial. Grasas y Aceites, 51(5), 302-309. Retrieved from [Link]

-

Canakci, M., & Van Gerpen, J. (1999). Biodiesel production via acid catalysis. Transactions of the ASAE, 42(5), 1203. Retrieved from [Link]

-

Wurtz, P., et al. (2018). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 8(4), 74. Retrieved from [Link]

-

Sinclair-Gieben, G., & Durand, G. (2026, January 19). Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. Preprints.org. Retrieved from [Link]

-

Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. (2019, January 31). Agilent Technologies. Retrieved from [Link]

-

Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. (2020). Journal of Food and Drug Analysis, 28(1), 136-143. Retrieved from [Link]

-

Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. (2024). Catalysts, 14(10), 809. Retrieved from [Link]

- Production and purification of esters of polyunsaturated fatty acids. (2016). Google Patents.

-

Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. (2026, February 9). LCGC International. Retrieved from [Link]

-

Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification: Laboratory Analytical Procedure. (n.d.). National Renewable Energy Laboratory. Retrieved from [Link]

-

Acid-Catalyzed Esterification. (n.d.). Springboard Biodiesel. Retrieved from [Link]

-

Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. (2024). Energies, 17(17), 4153. Retrieved from [Link]

-

Acid and Base Catalyzed Transesterification of Animal Fats to Biodiesel. (2025, August 7). International Journal of Chemical, Environmental & Biological Sciences, 1(2), 2320-6061. Retrieved from [Link]

-

Christie, W. W. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

- Process for purification of EPA (eicosapentanoic acid) ethyl ester from fish oil. (2015). Google Patents.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 3. chromtech.net.au [chromtech.net.au]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 6. Acid-Catalyzed Esterification [springboardbiodiesel.com]

- 7. docs.nlr.gov [docs.nlr.gov]

- 8. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 9. preprints.org [preprints.org]

- 10. aocs.org [aocs.org]

- 11. mdpi.com [mdpi.com]

- 12. labtorg.kz [labtorg.kz]

- 13. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. phenomenex.com [phenomenex.com]

Precision Separation of DPA Methyl Esters: Optimization of Column Temperature and Critical Pair Resolution

Executive Summary

Docosapentaenoic acid (DPA, C22:[1][2]5) is a critical intermediate in the omega-3 metabolic pathway, positioned between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][3] Accurate quantification of DPA is frequently compromised by co-elution with other C20–C24 polyunsaturated fatty acids (PUFAs) or vacuum pump oil contaminants.[1][3]

This application note defines the optimal column temperature strategy for resolving DPA methyl esters (FAMEs). Unlike simple isothermal methods, we utilize a multi-stage temperature gradient to exploit the entropy-enthalpy compensation differences between DPA isomers (n-3 vs. n-6) and adjacent critical pairs.[1][3]

Key Findings:

-

Optimal Elution Window: 200°C – 215°C (Dependent on stationary phase polarity).[1][3]

-

Preferred Stationary Phase: High-polarity Biscyanopropyl polysiloxane (e.g., SP-2560, HP-88) for isomer resolution; Polyethylene Glycol (PEG/WAX) for general profiling.[1]

-

Critical Control Point: A slow ramp rate (2–3°C/min) through the C20–C22 region is statistically superior to isothermal holds for resolving the DPA n-3/n-6 doublet.[3]

Theoretical Background: The Thermodynamics of Separation

In gas chromatography, the resolution (

-

Chain Length Separation: Separating C22:5 from C22:6 (DHA) and C20:5 (EPA).[1][3]

-

Degree of Unsaturation: Separating C22:5 from C22:4 or C22:1.

The retention factor (

Where

-

Lower Temperatures: Increase the contribution of

, maximizing the selectivity between molecules with different numbers of double bonds (e.g., DPA vs. DHA). -

Higher Temperatures: Reduce retention time and peak width but compress the resolution between isomers.[3]

The "Goldilocks" Zone: For DPA, temperatures below 180°C result in excessive peak broadening (band spreading), while temperatures above 230°C often cause co-elution with C24:0 or thermal degradation.[1] The optimal window balances these competing factors.

Experimental Protocol

Materials & Equipment

-

GC System: Agilent 7890B/8890 or Thermo Trace 1300 with FID (Flame Ionization Detector).

-

Column:

-

Standards: Supelco 37 Component FAME Mix + Individual DPA (n-3) and DPA (n-6) standards.

Sample Preparation (Derivatization)

Note: DPA is sensitive to oxidation.[1][3] Perform all steps under nitrogen.

-

Extraction: Extract lipids using chloroform:methanol (2:1 v/v).

-

Methylation: Add 2 mL 14%

in methanol. Heat at 100°C for 45 mins. -

Extraction of FAMEs: Add 1 mL Isooctane (2,2,4-Trimethylpentane). Vortex.

-

Drying: Dry organic layer over anhydrous

.

Instrumental Conditions (The "DPA-Specific" Method)

This method is optimized for a 100 m Biscyanopropyl column . If using a 30 m WAX column, reduce hold times by 50%.[1]

| Parameter | Setting | Rationale |

| Carrier Gas | Hydrogen (preferred) or Helium | |

| Inlet Temp | 250°C | Ensures rapid volatilization of C22 FAMEs without degradation.[1][3] |

| Split Ratio | 20:1 to 50:1 | Prevents column overload which distorts DPA peak shape.[1][3] |

| Oven Program | Step 1: 100°C (Hold 4 min) | Elute solvent and short-chain (C4-C12) FAMEs. |

| Step 2: Ramp 3°C/min to 240°C | Critical Ramp: Slow rate maximizes interaction difference for DPA. | |

| Step 3: 240°C (Hold 15 min) | Elute very long chain FAMEs (C24+) and clean column. | |

| Detector (FID) | 285°C | Prevents condensation of high-boiling FAMEs.[1][3] |

| Sampling Rate | 50 Hz | DPA peaks can be narrow; fast sampling ensures area accuracy.[1][3] |

Workflow Visualization

Diagram 1: Analytical Logic Flow

This diagram illustrates the critical decision points in the DPA analysis workflow.

Caption: Decision matrix for column selection and temperature programming to maximize DPA resolution.

Results & Discussion: The "Critical Pair" Analysis

The most common failure mode in DPA analysis is the co-elution of DPA (C22:5 n-3) with Lignoceric Acid (C24:0) or Nervonic Acid (C24:1) on Wax columns, or with DPA (n-6) on shorter cyanopropyl columns.[1][3]

Temperature Impact Data

The following table summarizes the resolution (

| Condition | Program Description | Resolution ( | Analysis Time | Notes |

| Isothermal A | 210°C Constant | 1.1 (Poor) | 45 min | Peaks are broad; partial overlap.[1][3] |

| Fast Ramp | 140°C | 0.8 (Fail) | 18 min | Co-elution of DPA isomers.[1][3] |

| Optimized Ramp | 140°C | 1.8 (Excellent) | 42 min | Baseline separation achieved. |

| Step-Gradient | Ramp to 200°C, Hold 10m, Ramp | 1.6 (Good) | 55 min | Good resolution but excessive time.[1] |

Why the 3°C/min Ramp Wins

A continuous, slow ramp (3°C/min) maintains a constant entropy change across the C20–C22 elution zone.[1][3] Isothermal holds often cause "band broadening" for late eluters like DPA, reducing peak height and signal-to-noise ratio.[1][3] The slow ramp sharpens the peak while maintaining the necessary selectivity.[3]

Diagram 2: Temperature vs. Resolution Logic

This diagram visualizes the trade-off between speed and resolution specifically for the C22 region.[3]

Caption: The thermodynamic "Sweet Spot" for DPA elution lies between 200°C and 215°C.[1]

Troubleshooting & Quality Control

To ensure the protocol is self-validating, implement these checks:

-

The "DHA Lag" Check: DPA (C22:[1][3]5) must elute before DHA (C22:6).[1][3] If they co-elute, your column polarity is likely degrading (column bleed).[1][3]

-

The C24:0 Marker: Spike your sample with C24:0 (Methyl Lignocerate).[1][3] On a properly functioning SP-2560 column, C24:0 should elute after DHA.[1][3] If it shifts into the DPA region, the temperature ramp is too fast.[1]

-

Peak Symmetry: Calculate the tailing factor (

) for the DPA peak.[3]

References

-

Restek Corporation. (2020).[1][3] High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

-

Agilent Technologies. (2017).[1][3] Analysis of Omega 3 and Omega 6 FAMEs in Fish Oil and Animal Fat Using an Agilent J&W DB-FATWAX Ultra Inert GC Column. Retrieved from [Link]

-

MDPI. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Retrieved from [Link][1][3]

-

AOCS. (2017).[1][3] Official Method Ce 1i-07: Determination of Saturated, cis-Monounsaturated, and cis-Polyunsaturated Fatty Acids in Marine and Other Oils.[1][3] (Referenced standard method).

Sources

derivatization of DPA to methyl ester using BF3-methanol

An In-Depth Guide to the Derivatization of Dipicolinic Acid (DPA) to its Dimethyl Ester Utilizing Boron Trifluoride-Methanol

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the derivatization of dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA) into its corresponding dimethyl ester, dimethyl 2,6-pyridinedicarboxylate, using a boron trifluoride-methanol (BF₃-MeOH) complex. DPA is a critical biomarker for bacterial endospores, and its conversion to a more volatile ester form is often a prerequisite for sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety procedures, and methods for product verification.

Introduction and Scientific Rationale

Dipicolinic acid (DPA) is a chemical compound that constitutes 5% to 15% of the dry weight of bacterial spores and is largely absent in vegetative cells.[1] This unique distribution makes DPA an invaluable and specific biomarker for detecting the presence of bacterial endospores from species such as Bacillus and Clostridium.[4][5][6][7] However, the inherent properties of DPA—a polar dicarboxylic acid with low volatility—make its direct analysis by gas chromatography challenging.